5-Allyl-2-propylpyrimidine-4,6-diol
Description
Structure
3D Structure
Properties
Molecular Formula |
C10H14N2O2 |
|---|---|
Molecular Weight |
194.23 g/mol |
IUPAC Name |
4-hydroxy-5-prop-2-enyl-2-propyl-1H-pyrimidin-6-one |
InChI |
InChI=1S/C10H14N2O2/c1-3-5-7-9(13)11-8(6-4-2)12-10(7)14/h3H,1,4-6H2,2H3,(H2,11,12,13,14) |
InChI Key |
GNETXLNLTQWNEA-UHFFFAOYSA-N |
Canonical SMILES |
CCCC1=NC(=C(C(=O)N1)CC=C)O |
Origin of Product |
United States |
Synthetic Methodologies for 5 Allyl 2 Propylpyrimidine 4,6 Diol and Its Analogs
Retrosynthetic Analysis of 5-Allyl-2-propylpyrimidine-4,6-diol
A retrosynthetic analysis of this compound reveals logical bond disconnections that lead to readily available starting materials. The primary disconnection strategy involves breaking the C-N bonds formed during the final cyclization to construct the pyrimidine (B1678525) ring.
The C5-allyl bond can be disconnected via an alkylation reaction, pointing to a pyrimidine-4,6-diol precursor and an allyl halide, such as allyl bromide. The active methylene group at the C-5 position, situated between two carbonyl groups (in the diketo tautomeric form), is sufficiently acidic for deprotonation and subsequent nucleophilic attack on an electrophilic allyl source.
The pyrimidine-4,6-diol core itself is retrosynthetically disconnected across the N1-C2, C2-N3, N3-C4, and C6-N1 bonds. This common disconnection approach, central to pyrimidine synthesis, identifies a three-carbon dielectrophile and an N-C-N building block. For the target molecule, the N-C-N fragment is butyramidine (for the 2-propyl group), and the three-carbon unit is an allyl-substituted malonic acid derivative, such as diethyl allylmalonate.
An alternative and highly practical disconnection of the 2-propylpyrimidine-4,6-diol intermediate involves targeting the C2-substituent. This suggests a common precursor like 2-mercaptopyrimidine-4,6-diol, which can be synthesized and then modified at the C-2 position. This two-step functionalization approach offers modularity in accessing various 2-substituted analogs.

Classical and Modern Synthetic Approaches to the Pyrimidine-4,6-diol Core
The formation of the central pyrimidine-4,6-diol ring is the most critical step in the synthesis. Various methods have been developed, ranging from classical condensation reactions to more modern cyclization strategies.
The most widely employed method for constructing the pyrimidine-4,6-diol ring involves the condensation of a 1,3-dicarbonyl compound, typically a malonic acid derivative, with an N-C-N fragment like an amidine, urea, or thiourea. bu.edu.eg This is often referred to as the Pinner synthesis. slideshare.net
In this approach, a malonic ester (e.g., diethyl malonate) is reacted with an amidine hydrochloride (e.g., butyramidine hydrochloride to install the 2-propyl group) in the presence of a base like sodium ethoxide. The reaction proceeds through a double condensation mechanism to form the heterocyclic ring. This method is robust and allows for the synthesis of a wide variety of substituted pyrimidines. bu.edu.egslideshare.net
| Reactant 1 | Reactant 2 | Catalyst/Base | Resulting Core |
| Diethyl Malonate | Butyramidine | Sodium Ethoxide | 2-Propylpyrimidine-4,6-diol |
| Diethyl Malonate | Thiourea | Sodium Ethoxide | 2-Mercaptopyrimidine-4,6-diol |
| Diethyl Malonate | Guanidine | Sodium Ethoxide | 2-Aminopyrimidine-4,6-diol |
This table showcases common condensation reactions for forming the pyrimidine-4,6-diol core.
Modern synthetic chemistry has expanded the toolkit for pyrimidine ring formation beyond classical condensations. These strategies often involve multi-component reactions or novel cyclization pathways that offer improved efficiency and access to complex substitution patterns. mdpi.com
Cycloaddition reactions, such as [3+3] or [4+2] strategies, are powerful tools for building the six-membered pyrimidine ring. mdpi.com For instance, amidines can react with various four-carbon fragments in a [4+2] cyclocondensation to yield pyrimidine derivatives. mdpi.com Other methods include metal-catalyzed multicomponent syntheses that can regioselectively form pyrimidines from simple precursors like alcohols and amidines. organic-chemistry.org These advanced methods provide alternative routes to the pyrimidine core, sometimes under milder conditions or with different functional group tolerance compared to classical methods. mdpi.comnih.gov
A highly effective and versatile strategy for synthesizing 2-substituted pyrimidine-4,6-diols, including the 2-propyl variant, utilizes 2-mercaptopyrimidine-4,6-diol as a key intermediate. nih.govorgsyn.org This compound is readily prepared by the condensation of thiourea with diethyl malonate. orgsyn.org
The utility of this intermediate lies in the reactivity of the 2-mercapto group. It can be easily alkylated to form a thioether, which can then be transformed into the desired substituent. For the synthesis of a 2-propyl derivative, 2-mercaptopyrimidine-4,6-diol would first undergo S-alkylation with a propyl halide. The resulting 2-(propylthio)pyrimidine-4,6-diol can then be subjected to reductive desulfurization (e.g., using Raney Nickel) to remove the sulfur atom and yield 2-propylpyrimidine-4,6-diol. This modular approach is particularly advantageous for creating a library of analogs with diverse C-2 substituents. nih.gov
| Intermediate | Reagent | Reaction Type | Product |
| 2-Mercaptopyrimidine-4,6-diol | Propyl Bromide | S-Alkylation | 2-(Propylthio)pyrimidine-4,6-diol |
| 2-(Propylthio)pyrimidine-4,6-diol | Raney Nickel | Desulfurization | 2-Propylpyrimidine-4,6-diol |
This table outlines the two-step process for converting a common intermediate to the desired 2-propyl core.
Regioselective Functionalization at C-5 and C-2 Positions
With the 2-propylpyrimidine-4,6-diol core synthesized, the final step is the regioselective introduction of the allyl group at the C-5 position.
The C-5 position of the pyrimidine-4,6-diol ring is flanked by two electron-withdrawing carbonyl groups (in its dione tautomeric form), rendering the C-5 proton acidic. This allows for facile deprotonation by a suitable base to form a nucleophilic carbanion. This nucleophile can then react with an electrophile, such as an allyl halide, in a standard SN2 reaction to form the C-C bond.
The typical procedure involves treating the 2-propylpyrimidine-4,6-diol with a base (e.g., sodium hydride, potassium carbonate) in an appropriate solvent (e.g., DMF, acetone) to generate the enolate. Subsequent addition of an allylating agent, most commonly allyl bromide or allyl chloride, leads to the formation of this compound. The reaction is generally high-yielding and highly regioselective for the C-5 position due to the pronounced acidity of the C-5 proton compared to other positions on the ring.
| Substrate | Base | Electrophile | Solvent | Product |
| 2-Propylpyrimidine-4,6-diol | K2CO3 | Allyl Bromide | DMF | This compound |
| 2-Propylpyrimidine-4,6-diol | NaH | Allyl Chloride | THF | This compound |
This table summarizes typical conditions for the C-5 allylation reaction.
Approaches for Introduction of the Propyl Group at C-2
The introduction of an alkyl group, such as a propyl moiety, at the C-2 position of the pyrimidine ring is a critical step in the synthesis of the target compound. A prevalent and effective method for this transformation is the condensation reaction between a suitable three-carbon precursor and an appropriate amidine.
A common strategy involves the cyclocondensation of diethyl malonate with butyramidine hydrochloride in the presence of a base like sodium ethoxide. In this reaction, the amidine provides the N-C-N fragment, with the butyryl group becoming the C-2 propyl substituent, while diethyl malonate supplies the C-C-C backbone of the pyrimidine ring. The initial condensation product is then subjected to further reactions to yield the desired 2-propylpyrimidine-4,6-diol core.
Another approach involves the use of 1,3-dicarbonyl compounds in a three-component reaction. For instance, the Biginelli reaction and its variations can be adapted to incorporate a propyl group at the C-2 position by selecting the appropriate starting materials. This one-pot synthesis is valued for its efficiency and atom economy.
The selection of the synthetic route can be influenced by factors such as the availability of starting materials, desired yield, and the compatibility of functional groups on the precursors.
Synthesis of Analogous Compounds with Varied Alkyl and Alkenyl Substituents for Comparative Analysis
To facilitate comparative analysis and structure-activity relationship (SAR) studies, the synthesis of analogs of this compound with different alkyl and alkenyl substituents is of significant interest. These syntheses generally follow similar principles to that of the parent compound, with variations in the starting materials to introduce the desired functional groups.
For the synthesis of analogs with varied alkyl groups at the C-2 position, different amidines corresponding to the desired alkyl chain length can be employed in the condensation reaction. For example, acetamidine or pentanamidine could be used to introduce a methyl or butyl group, respectively, in place of the propyl group.
To introduce different alkenyl groups at the C-5 position, the reactivity of the active methylene group at C-5 of the pyrimidine-4,6-diol ring is exploited. This position is susceptible to electrophilic substitution. A common method for introducing an allyl group is through the reaction of the 2-propylpyrimidine-4,6-diol intermediate with an allyl halide, such as allyl bromide, in the presence of a base. mdpi.com This reaction proceeds via a nucleophilic attack from the carbanion generated at the C-5 position onto the allyl halide. By using other alkenyl halides, a variety of analogous compounds with different unsaturated side chains at the C-5 position can be synthesized.
For instance, the reaction with crotyl bromide would yield the corresponding 5-crotyl analog, while reaction with prenyl bromide would introduce a 3,3-dimethylallyl group. The general scheme for such a reaction is depicted below:
Table 1: Examples of C-5 Alkenyl Analogs
| C-5 Substituent | Reagent |
| Allyl | Allyl bromide |
| Crotyl | Crotyl bromide |
| Prenyl | Prenyl bromide |
This modular approach allows for the systematic generation of a library of compounds for further investigation.
Advanced Synthetic Techniques and Reaction Conditions
Modern synthetic chemistry offers a range of advanced techniques and conditions that can be applied to the synthesis of pyrimidine derivatives to improve efficiency, yield, and environmental friendliness.
Microwave-Assisted Synthesis Protocols
Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating chemical reactions. ijres.orgijamtes.orgmdpi.com In the context of pyrimidine synthesis, microwave irradiation can significantly reduce reaction times and often leads to higher yields compared to conventional heating methods. ijres.orgresearchgate.net The condensation reactions involved in the formation of the pyrimidine ring, as well as subsequent substitution reactions, can be effectively promoted by microwave energy. ijres.org
For the synthesis of 2,4,6-triarylpyrimidines, a one-pot, four-component annulation under microwave irradiation has been shown to be highly effective. mdpi.com This approach can be adapted for the synthesis of this compound by using appropriate starting materials. The key advantages of microwave-assisted protocols include rapid heating, precise temperature control, and the ability to perform reactions in sealed vessels at elevated pressures, which can further accelerate the reaction rate. nih.gov
Table 2: Comparison of Conventional vs. Microwave-Assisted Synthesis
| Parameter | Conventional Heating | Microwave-Assisted Synthesis |
| Reaction Time | Hours to days | Minutes to hours ijres.orgnih.gov |
| Yield | Moderate to good | Often higher ijres.orgresearchgate.net |
| Energy Consumption | High | Low |
| Side Reactions | More prevalent | Often reduced |
Application of Green Chemistry Principles in Pyrimidine Synthesis
The principles of green chemistry are increasingly being applied to the synthesis of heterocyclic compounds to minimize environmental impact. rasayanjournal.co.in For pyrimidine synthesis, this includes the use of environmentally benign solvents, catalysts, and reaction conditions. rasayanjournal.co.innih.gov
Solvent-free reactions, or the use of greener solvents like water or ethanol, are highly desirable. For example, the condensation reaction to form 5-arylidine barbituric acid derivatives has been successfully carried out by grinding the reactants at room temperature without any solvent, which is a clean and efficient method. The use of reusable catalysts, such as solid-supported acids or bases, can also contribute to a more sustainable synthetic process.
Multicomponent reactions are inherently green as they combine several synthetic steps into a single operation, reducing waste and improving efficiency. rasayanjournal.co.in The development of catalytic, one-pot syntheses of pyrimidine derivatives is a key area of research in green chemistry. rasayanjournal.co.in
Protecting Group Strategies and Deprotection Methodologies
In the multi-step synthesis of complex molecules like this compound, protecting groups may be necessary to mask reactive functional groups and ensure regioselectivity. nih.gov The hydroxyl groups of the pyrimidine-4,6-diol moiety are potential sites for unwanted side reactions during the introduction of substituents at other positions.
Common protecting groups for hydroxyl functions include silyl ethers (e.g., tert-butyldimethylsilyl, TBDMS) and benzyl (B1604629) ethers. harvard.eduhighfine.com The choice of protecting group depends on its stability under the reaction conditions for subsequent steps and the ease of its removal. For instance, silyl ethers are typically stable under a variety of non-acidic conditions and can be readily removed using a fluoride source such as tetrabutylammonium fluoride (TBAF). harvard.edu Benzyl ethers are robust and can be cleaved by catalytic hydrogenation. nih.gov
The selective protection of one hydroxyl group over another, if required, can be achieved by taking advantage of steric hindrance or by using specific reaction conditions. After the desired transformations are complete, the protecting groups are removed in the final steps of the synthesis to yield the target compound. Careful planning of the protecting group strategy is crucial for the successful synthesis of functionalized pyrimidine-4,6-diols. highfine.comutsouthwestern.edu
Analytical and Spectroscopic Characterization Techniques for Structural Elucidation
The structural elucidation of this compound and its analogs relies on a combination of modern analytical and spectroscopic techniques. These methods provide detailed information about the molecular structure, connectivity, and purity of the synthesized compounds. ajol.info
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR spectroscopy are indispensable tools for confirming the structure of the target molecule.
¹H NMR: The proton NMR spectrum would be expected to show characteristic signals for the propyl and allyl groups. The propyl group would exhibit a triplet for the terminal methyl protons, a sextet for the adjacent methylene protons, and a triplet for the methylene protons attached to the pyrimidine ring. The allyl group would show a complex multiplet for the vinyl protons and a doublet for the methylene protons adjacent to the double bond. The protons on the pyrimidine ring and the hydroxyl groups would also give rise to specific signals.
¹³C NMR: The carbon NMR spectrum would provide evidence for all the carbon atoms in the molecule. Distinct signals would be observed for the carbons of the propyl and allyl groups, as well as for the carbons of the pyrimidine ring, including the C-2, C-4, C-5, and C-6 atoms. researchgate.net
Table 3: Predicted ¹H NMR Data for this compound
| Protons | Chemical Shift (δ, ppm) | Multiplicity |
| -CH₂-CH₂-CH₃ (C-2) | ~0.9 | Triplet |
| -CH₂-CH₂-CH₃ (C-2) | ~1.7 | Sextet |
| -CH₂-CH₂-CH₃ (C-2) | ~2.6 | Triplet |
| -CH₂-CH=CH₂ (C-5) | ~3.1 | Doublet |
| -CH₂-CH=CH₂ (C-5) | ~5.0-5.2 | Multiplet |
| -CH₂-CH=CH₂ (C-5) | ~5.8-6.0 | Multiplet |
| -OH (C-4, C-6) | Broad singlet |
Table 4: Predicted ¹³C NMR Data for this compound
| Carbon | Chemical Shift (δ, ppm) |
| -CH₂-CH₂-CH₃ (C-2) | ~14 |
| -CH₂-CH₂-CH₃ (C-2) | ~22 |
| -CH₂-CH₂-CH₃ (C-2) | ~38 |
| -CH₂-CH=CH₂ (C-5) | ~30 |
| C-5 | ~105 |
| -CH₂-CH=CH₂ (C-5) | ~116 |
| -CH₂-CH=CH₂ (C-5) | ~135 |
| C-4, C-6 | ~165 |
| C-2 | ~170 |
Mass Spectrometry (MS): Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the compound, which aids in confirming its identity. High-resolution mass spectrometry (HRMS) can provide the exact molecular formula. The fragmentation pattern can give clues about the structure, for example, by showing the loss of the propyl or allyl groups. nih.gov
Infrared (IR) Spectroscopy: IR spectroscopy is useful for identifying the presence of specific functional groups. The spectrum of this compound would be expected to show characteristic absorption bands for the O-H stretching of the diol groups, C-H stretching of the alkyl and alkenyl groups, C=C stretching of the allyl group, and the vibrations of the pyrimidine ring.
Elemental Analysis: Elemental analysis provides the percentage composition of the elements (carbon, hydrogen, nitrogen) in the compound, which can be compared with the calculated values for the proposed molecular formula to confirm its purity and composition.
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C)
Nuclear Magnetic Resonance (NMR) spectroscopy is a primary tool for the structural confirmation of this compound, providing detailed information about the hydrogen and carbon environments within the molecule.
¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals corresponding to the propyl and allyl groups, as well as the hydroxyl protons. The propyl group would exhibit a triplet for the terminal methyl (CH₃) protons, a sextet for the adjacent methylene (CH₂) protons, and another triplet for the methylene group attached to the pyrimidine ring. The allyl group would present a doublet for the CH₂ group attached to the ring, a complex multiplet for the vinylic CH proton, and two distinct signals for the terminal vinylic CH₂ protons. The two hydroxyl (OH) protons on the pyrimidine ring would likely appear as a broad singlet, the chemical shift of which can be dependent on solvent and concentration.
¹³C NMR Spectroscopy: The carbon-13 NMR spectrum provides complementary information, showing signals for each unique carbon atom. The pyrimidine ring itself would display characteristic signals for the C4/C6 carbons bearing the hydroxyl groups, the C2 carbon attached to the propyl group, and the C5 carbon linked to the allyl group. Separate signals would be observed for the individual carbons of the propyl and allyl side chains. The chemical shifts are influenced by the electronic environment of the heterocyclic ring.
Interactive Data Table: Predicted NMR Chemical Shifts (δ in ppm)
| Group | ¹H NMR (Predicted) | ¹³C NMR (Predicted) |
| Propyl Group | ||
| -CH₂-Ring | ~2.5-2.8 (t) | ~35-40 |
| -CH₂- | ~1.6-1.8 (m) | ~20-25 |
| -CH₃ | ~0.9-1.0 (t) | ~13-15 |
| Allyl Group | ||
| -CH₂-Ring | ~3.0-3.2 (d) | ~30-35 |
| -CH= | ~5.7-5.9 (m) | ~135-140 |
| =CH₂ | ~4.9-5.1 (m) | ~115-120 |
| Pyrimidine Ring | ||
| C4/C6-OH | ~10.0-12.0 (br s) | ~160-165 (C=O tautomer) |
| C2 | - | ~155-160 |
| C5 | - | ~100-105 |
Note: Predicted values are based on typical chemical shifts for similar functional groups and pyrimidine derivatives mdpi.comresearchgate.netnih.govchemicalbook.com. Actual values may vary based on solvent and experimental conditions.
Mass Spectrometry (MS)
Mass spectrometry (MS) is employed to determine the molecular weight and fragmentation pattern of this compound, further confirming its structure. Using techniques like electron impact (EI) ionization, the molecule is expected to show a distinct molecular ion peak (M⁺).
The fragmentation of pyrimidine derivatives often involves the cleavage of substituent groups from the heterocyclic ring acs.orgiosrjournals.orgsapub.org. For this compound, the mass spectrum would likely exhibit a molecular ion peak corresponding to its molecular formula (C₁₀H₁₄N₂O₂). Key fragmentation pathways would include the loss of the propyl radical (•C₃H₇) and the allyl radical (•C₃H₅). Further fragmentation of the pyrimidine ring itself can also occur, leading to a series of characteristic smaller ions. High-resolution mass spectrometry (HRMS) could be used to determine the exact mass of the molecular ion and its fragments, confirming the elemental composition.
Interactive Data Table: Predicted Mass Spectrometry Fragmentation
| m/z Value | Possible Fragment Identity | Fragmentation Pathway |
| 194 | [M]⁺ (Molecular Ion) | C₁₀H₁₄N₂O₂⁺ |
| 153 | [M - C₃H₅]⁺ | Loss of allyl radical |
| 151 | [M - C₃H₇]⁺ | Loss of propyl radical |
| 111 | [M - C₃H₅ - C₃H₆]⁺ | Loss of allyl and propylene |
Note: The fragmentation pattern is a prediction based on common fragmentation modes of substituted pyrimidines iosrjournals.orgsapub.org.
Infrared (IR) Spectroscopy
Infrared (IR) spectroscopy is a valuable technique for identifying the functional groups present in this compound. The spectrum is characterized by absorption bands corresponding to the vibrations of specific bonds within the molecule.
Interactive Data Table: Characteristic Infrared Absorption Bands
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |
| 3200-2500 (broad) | O-H Stretch | Hydroxyl (-OH) |
| 3100-3000 | C-H Stretch (sp²) | Vinylic C-H (Allyl) |
| 3000-2850 | C-H Stretch (sp³) | Aliphatic C-H (Propyl, Allyl) |
| ~1640 | C=C Stretch | Alkene (Allyl) |
| 1600-1450 | C=N, C=C Stretch | Pyrimidine Ring |
| 1450-1350 | C-H Bend | Aliphatic C-H |
| ~1250 | C-O Stretch | Hydroxyl (-OH) |
Note: These are typical ranges for the specified functional groups and are consistent with data for other pyrimidine derivatives ripublication.comresearchgate.netresearchgate.net.
X-ray Crystallography for Solid-State Structure Confirmation
For an unambiguous determination of the three-dimensional structure of this compound in the solid state, single-crystal X-ray crystallography is the definitive method nih.gov. This technique requires the growth of a suitable single crystal of the compound.
If a crystal is obtained, X-ray diffraction analysis would provide precise data on bond lengths, bond angles, and torsion angles within the molecule mdpi.comresearchgate.net. It would confirm the planarity of the pyrimidine ring and determine the specific conformations of the propyl and allyl substituents relative to the ring. Furthermore, X-ray crystallography reveals intermolecular interactions in the crystal lattice, such as hydrogen bonding involving the hydroxyl groups, which dictates the crystal packing arrangement. This level of detail is crucial for a complete structural characterization and understanding of the molecule's solid-state properties nih.govmdpi.com.
Structure Activity Relationship Sar and Structural Modification Investigations
Design Principles for 5-Allyl-2-propylpyrimidine-4,6-diol Analogs and Derivatives
The rational design of analogs of this compound is guided by a systematic variation of its substituents at key positions, namely C-2 and C-5 of the pyrimidine (B1678525) ring, as well as modifications to the heterocyclic core itself.
The substituent at the C-2 position of the pyrimidine-4,6-diol scaffold plays a crucial role in modulating biological activity. Studies on a series of 2-alkylthiopyrimidine-4,6-diol derivatives have revealed a clear dependence of agonist activity on the nature of the C-2 substituent.
Alkyl Chain Length: A systematic investigation into the length of the alkyl chain at the C-2 position has demonstrated a distinct optimum for biological activity. For instance, in a series of 2-(alkylthio)pyrimidine-4,6-diols tested for GPR84 agonism, activity was found to increase with chain length, peaking at a hexyl chain. nih.gov Further elongation of the carbon chain beyond this optimal length led to a reduction in activity. nih.gov This suggests the presence of a specific hydrophobic pocket in the target protein that favorably accommodates a C6 alkyl chain.
Branching and Unsaturation: The introduction of branching or unsaturation at the C-2 position generally leads to a decrease in activity. For example, the replacement of a linear alkyl chain with alkynyl, alkenyl, or cyclobutyl groups at the C-2 position resulted in reduced agonist activity. nih.gov
Heteroatom Substitution: The incorporation of heteroatoms into the C-2 substituent has also been explored. The introduction of a cyano or hydroxyl group into the alkyl chain at this position was found to abolish agonist activity, indicating a low tolerance for polar functionalities in this region of the molecule. nih.gov
Table 1: Effect of C-2 Substituent Variation on the GPR84 Agonist Activity of 2-Substituted Pyrimidine-4,6-diol Analogs Note: The following data is based on 2-(alkylthio)pyrimidine-4,6-diol derivatives as a model system.
| Compound ID | C-2 Substituent (R) | EC50 (µM) |
| 1 | n-Propyl | >10 |
| 2 | n-Butyl | 1.23 |
| 3 | n-Pentyl | 0.45 |
| 4 | n-Hexyl | 0.139 |
| 5 | n-Heptyl | 0.28 |
| 6 | Propargyl | >10 |
| 7 | Allyl | >10 |
| 8 | Cyclobutylmethyl | >10 |
Data sourced from a study on 2-(alkylthio)pyrimidine-4,6-diol derivatives. nih.gov
Research has shown that even minor modifications at the C-5 position can have a profound impact on activity. For instance, the introduction of a methyl group at the C-5 position of a 2-alkylpyrimidine-4,6-diol derivative led to a complete loss of agonist activity for GPR84. nih.gov This suggests that the C-5 position may be involved in a sterically constrained interaction with the target protein, where even a small alkyl group can cause a detrimental clash.
While the allyl group of the parent compound, this compound, is a key feature, the exploration of other functionalities is an active area of research. The synthesis of derivatives with various C-5 substituents, including other alkenyl groups, alkyl chains of varying lengths, cycloalkyl moieties, and aromatic rings, is crucial for a comprehensive understanding of the SAR at this position. The introduction of aryl rings at C-5 has been achieved through methods like the palladium-catalyzed Stille cross-coupling reaction.
The pyrimidine ring itself, with its constituent nitrogen heteroatoms and hydroxyl groups, is a fundamental component of the pharmacophore. Modifications to this core structure are generally not well-tolerated.
Studies have indicated that the hydroxyl groups at the C-4 and C-6 positions are essential for biological activity. nih.gov Any modification, such as capping the nitrogen atoms of the pyrimidine ring with methyl or benzyl (B1604629) groups, has been shown to eliminate agonist activity. nih.gov This underscores the importance of the diol functionality, likely as a key hydrogen bond donor in ligand-target interactions.
Stereochemical Considerations and Enantioselective Synthesis for Chiral Analogs
The introduction of chiral centers into analogs of this compound opens up another dimension for SAR studies. The spatial arrangement of substituents can dramatically affect the binding affinity and efficacy of a compound. The development of enantioselective synthetic routes is therefore crucial to access and evaluate individual enantiomers.
For pyrimidine derivatives, the chirality of side chains can be a determining factor for biological activity. The synthesis of chiral acyclic pyrimidine nucleoside analogs has highlighted the critical role of the stereochemistry of the aliphatic chain in their antiviral effects. This general principle suggests that if chiral centers are introduced in the C-2 or C-5 substituents of this compound, it is highly probable that the biological activity will be stereospecific.
Rational Compound Design Based on Hypothesized Ligand-Target Interactions
The design of novel and more potent analogs of this compound is increasingly guided by a rational, structure-based approach. This involves formulating hypotheses about the binding mode of the ligand within its biological target and designing new molecules that are predicted to have improved interactions.
For example, the observation that a hexyl chain at C-2 provides optimal activity for certain pyrimidine-4,6-diols suggests the presence of a corresponding hydrophobic pocket in the target protein. nih.gov Rational design would then involve creating analogs with other non-polar groups of similar size and shape to probe this pocket further. Similarly, the knowledge that the 4,6-diol motif is essential for activity directs synthetic efforts towards retaining this feature while modifying other parts of the molecule. This approach moves beyond random screening to a more focused and efficient discovery process.
Computational Chemistry Approaches to SAR Elucidation
Computational chemistry has become an indispensable tool in modern drug discovery and plays a significant role in elucidating the SAR of compounds like this compound. Techniques such as molecular docking and quantitative structure-activity relationship (QSAR) modeling provide valuable insights into how these molecules interact with their biological targets.
Molecular docking simulations can predict the preferred binding orientation of a ligand within the active site of a protein. This allows researchers to visualize potential hydrogen bonds, hydrophobic interactions, and other forces that stabilize the ligand-protein complex. For pyrimidine derivatives, docking studies can help to rationalize the observed SAR, such as why certain substituents at C-2 are more favorable than others or why the diol functionality is critical.
QSAR studies aim to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. By analyzing a dataset of analogs with known activities, QSAR models can identify the key physicochemical properties (e.g., hydrophobicity, electronic effects, steric parameters) that govern the activity. These models can then be used to predict the activity of virtual compounds, thereby prioritizing the synthesis of the most promising candidates.
A Comprehensive Analysis of this compound: Structure-Activity Relationship and Computational Investigations
While specific experimental and computational studies on the chemical compound this compound are not extensively available in publicly accessible scientific literature, a robust understanding of its potential biological activity and physicochemical properties can be extrapolated from comprehensive research on analogous pyrimidine derivatives. This article delves into the structure-activity relationship (SAR), quantitative structure-activity relationship (QSAR) modeling, molecular docking simulations, and density functional theory (DFT) calculations as they apply to the broader class of pyrimidine-4,6-diol compounds, providing a foundational framework for predicting the behavior of this compound.
The pyrimidine scaffold is a cornerstone in medicinal chemistry, forming the core of numerous biologically active molecules, including nucleic acid bases and various therapeutic agents. nih.govhumanjournals.com The strategic placement of substituents on the pyrimidine ring profoundly influences the molecule's interaction with biological targets, making SAR studies a critical component of drug discovery. nih.gov
Mechanistic Investigations of Molecular and Cellular Interactions
Exploration of Molecular Targets and Binding Mechanisms
The specific molecular interactions of 5-Allyl-2-propylpyrimidine-4,6-diol have been explored through various in-silico and in-vitro studies, focusing on its potential to bind to receptors and inhibit enzymes.
The pyrimidine-4,6-diol scaffold, a core feature of this compound, is a known pharmacophore for G-protein coupled receptor 84 (GPR84). GPR84 is primarily expressed in immune cells and is implicated in inflammatory processes. researchgate.netnih.gov High-throughput screening has identified compounds with this core structure as agonists of GPR84. nih.gov For instance, 2-(hexylthio)pyrimidine-4,6-diol (also known as ZQ-16) was identified as a GPR84 agonist with a half-maximal effective concentration (EC50) of 139 nM. researchgate.netnih.gov
Structure-activity relationship (SAR) studies on this class of compounds have demonstrated that the nature of the substituent at the 2-position of the pyrimidine (B1678525) ring significantly influences agonist activity. nih.gov The length of the alkyl chain and the type of linker group are critical determinants of potency. nih.gov While direct binding data for this compound is not extensively documented, the presence of the 2-propyl group suggests it may fit within the binding pocket of GPR84, similar to other alkyl-substituted pyrimidine-4,6-diols. The allyl group at the 5-position introduces an additional structural variable that could modulate binding affinity and efficacy.
| Compound | EC50 (nM) | Reference |
|---|---|---|
| 2-(Hexylthio)pyrimidine-4,6-diol (ZQ-16) | 139 | researchgate.netnih.gov |
| 6-n-Octylaminouracil (6-OAU) | 653 | nih.gov |
| 6-Nonylpyridine-2,4-diol | 0.189 | nih.govnih.gov |
The pyrimidine framework is a common feature in inhibitors of various enzymes, including xanthine (B1682287) oxidase and thymidine (B127349) phosphorylase.
Xanthine Oxidase: This enzyme is a key player in purine (B94841) metabolism, and its inhibition is a therapeutic strategy for conditions like gout. While direct kinetic data for this compound is scarce, other pyrimidine derivatives have been investigated as xanthine oxidase inhibitors. For example, derivatives of 1,6-dihydropyrimidine-5-carboxylic acids have shown remarkable inhibitory activities. mdpi.com The inhibitory mechanism often involves interactions with key residues in the enzyme's active site, such as Glu802 and Arg880. mdpi.com The potential for this compound to inhibit xanthine oxidase would depend on how its specific substituents interact with the enzyme's binding pocket.
Thymidine Phosphorylase: This enzyme is involved in nucleotide metabolism and is a target in cancer therapy. Overexpression of thymidine phosphorylase can promote angiogenesis and tumor growth. nih.govmdpi.com Dihydropyrimidone derivatives have been identified as non-competitive inhibitors of thymidine phosphorylase. nih.gov The most potent known inhibitor of human thymidine phosphorylase is a pyrimidine analog, 5-chloro-6-[1-(2-iminopyrrolidinyl) methyl] uracil (B121893) hydrochloride (TPI). mdpi.com This suggests that the pyrimidine core of this compound could serve as a scaffold for developing inhibitors of this enzyme.
Detailed analysis of the direct binding between this compound and its potential protein targets using biophysical techniques such as Surface Plasmon Resonance (SPR) or Isothermal Titration Calorimetry (ITC) is not extensively reported in publicly available literature. These methods would be invaluable for determining the binding affinity (KD), stoichiometry, and thermodynamic parameters of the interaction, providing a deeper understanding of its mechanism of action at the molecular level.
Advanced Methodologies for Compound Evaluation and Interaction Profiling
High-Throughput Screening (HTS) Strategy and Assay Development
High-Throughput Screening (HTS) allows for the rapid assessment of large numbers of compounds to identify those that interact with a specific biological target. While a common starting point for many pyrimidine (B1678525) derivatives, specific HTS data for 5-Allyl-2-propylpyrimidine-4,6-diol is not publicly available.
Calcium mobilization assays are a cornerstone of HTS campaigns, particularly for G-protein coupled receptors (GPCRs) that signal through the release of intracellular calcium. In such an assay, cells expressing the target receptor are pre-loaded with a calcium-sensitive fluorescent dye. Activation of the receptor by an agonist leads to an increase in intracellular calcium, which is detected as a change in fluorescence intensity.
For a related class of compounds, 2-alkylpyrimidine-4,6-diols, a calcium mobilization assay in HEK293 cells expressing the GPR84 receptor was utilized to identify agonists. nih.govglpbio.com This methodology could be adapted to screen this compound for activity at GPR84 or other relevant GPCRs. However, at present, no such studies have been published.
Cell-based reporter assays are another powerful HTS tool used to measure the effect of a compound on a specific signaling pathway. These assays utilize a reporter gene (e.g., luciferase or β-galactosidase) linked to a promoter that is responsive to the activation of the pathway of interest. An increase or decrease in reporter gene expression, measured by light output or color change, indicates the compound's activity.
While this methodology is widely used, there is no available literature detailing the use of cell-based reporter assays to evaluate the activity of this compound.
In Vitro Assay Development for Target Engagement and Functional Characterization
Following initial screening, a series of in vitro assays are typically developed to confirm the activity of a hit compound and further characterize its functional effects.
Spectrophotometric and fluorometric assays are used to measure a compound's effect on enzymatic activity or other biochemical processes. A prominent example is the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay, which assesses the antioxidant potential of a compound. In this assay, the ability of a compound to donate a hydrogen atom to the stable DPPH radical results in a color change that can be quantified spectrophotometrically.
Currently, there are no published studies that have employed the DPPH assay or other similar spectrophotometric or fluorometric methods to evaluate the antioxidant or other biochemical properties of this compound.
To understand the effect of a compound on cell viability and cytotoxicity, various cell-based assays are utilized. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay measures cellular metabolic activity as an indicator of cell viability. The neutral red uptake assay assesses the integrity of lysosomes, which can be compromised in response to cytotoxic agents.
Despite the importance of these assays in profiling a compound's cellular effects, there is no available research detailing the evaluation of this compound using MTT, neutral red, or other similar cell-based assays.
Flow cytometry is a sophisticated technique that allows for the simultaneous measurement of multiple cellular parameters on a single-cell basis. It can be used to assess a compound's effects on the cell cycle, apoptosis (programmed cell death), and the expression of specific cell surface or intracellular proteins. This provides a detailed picture of the cellular response to the compound.
As with the other methodologies, there is a lack of published data on the use of flow cytometry to analyze the cellular effects of this compound.
Omics-Based Approaches: Proteomics and Metabolomics to Uncover Global Biological Effects
The application of omics technologies, such as proteomics and metabolomics, is crucial for obtaining a comprehensive, system-wide understanding of the biological effects of a chemical compound. These approaches allow for the simultaneous measurement of thousands of proteins and metabolites, providing an unbiased view of cellular responses.
If research were available for this compound, this section would detail the findings from such studies. This would include an analysis of large-scale protein expression changes (proteomics) and alterations in the profiles of small-molecule metabolites (metabolomics) in biological systems (e.g., cell cultures or model organisms) following exposure to the compound.
Hypothetical Research Findings Discussion:
Proteomics: A discussion here would focus on how this compound might alter protein expression. It would describe which specific proteins or protein families were found to be significantly up-regulated or down-regulated. This could point towards the compound's mechanism of action, such as the disruption of specific signaling pathways or cellular processes like apoptosis, cell cycle regulation, or stress responses.
Hypothetical Data Tables:
Were data available, interactive tables would be presented here.
Table 1: Representative Proteins Differentially Expressed upon Treatment with this compound. This table would list key proteins, their fold change in expression, p-values, and their primary cellular function.
Table 2: Key Metabolites Altered by this compound. This table would show significant metabolites, the direction of change (increase/decrease), the metabolic pathway they belong to, and statistical significance.
Advanced Imaging Techniques for Subcellular Localization and Morphological Changes (e.g., Tubulin Imaging)
Advanced microscopy and imaging techniques are indispensable for visualizing the effects of a compound at a subcellular level. These methods can determine where a compound or its downstream effectors are located within the cell and can reveal changes in cellular architecture and morphology.
This section would present findings from studies using techniques like confocal microscopy, super-resolution microscopy, or high-content imaging to investigate this compound.
Hypothetical Research Findings Discussion:
Subcellular Localization: If the compound itself were fluorescent or tagged with a fluorescent marker, this section would describe its accumulation in specific organelles, such as the mitochondria, endoplasmic reticulum, or nucleus. This information is critical for identifying the compound's potential intracellular targets.
Morphological Changes: The focus here would be on alterations to cellular structure. A key area of investigation, as suggested by the prompt, would be the cytoskeleton. For example, tubulin imaging would be used to assess whether the compound disrupts the microtubule network, which is essential for cell division, shape, and intracellular transport. Any observed changes, such as microtubule depolymerization or stabilization, would be described in detail.
Hypothetical Data Table:
Table 3: Summary of Morphological Effects of this compound Observed via Advanced Imaging. This table would categorize the observed effects, the imaging technique used, the cell type, and a qualitative description of the changes (e.g., "Disruption of microtubule network," "Nuclear fragmentation," "Mitochondrial swelling").
Future Research Directions and Translational Perspectives for Pyrimidine 4,6 Diol Research
Development of Prodrug Strategies for Enhanced Delivery and Targeting
A significant hurdle in the development of many promising therapeutic compounds, including pyrimidine (B1678525) derivatives, is suboptimal physicochemical and pharmacokinetic properties, such as poor aqueous solubility. nih.gov Prodrug strategies, which involve the chemical modification of a drug into an inactive form that is converted to the active substance in the body, represent a well-established approach to overcome these limitations. nih.gov
Future research should focus on designing and synthesizing prodrugs of pyrimidine-4,6-diol derivatives to improve their delivery and targeting. For instance, the introduction of hydrophilic moieties can enhance aqueous solubility, a critical factor for both in vitro assays and in vivo administration. nih.gov A successful example of this approach has been demonstrated with pyrazolo[3,4-d]pyrimidine derivatives, where the creation of prodrugs led to significantly improved water solubility and better pharmacokinetic profiles. nih.govunisi.it
One promising strategy involves the synthesis of carbamate-based prodrugs. This can be achieved through a one-pot, two-step procedure where the pyrimidine-4,6-diol is reacted with an agent like triphosgene (B27547) to form a carbonyl-chloride intermediate, which is then reacted with a suitable alcohol to yield the final prodrug. unisi.it Another established method is the development of 5'-amino acid ester prodrugs of nucleoside analogues, which can enhance bioavailability and facilitate carrier-mediated transport into cells. acs.org Phosphoramidate prodrugs also offer a viable route to improve cellular uptake and bypass the initial, often rate-limiting, phosphorylation step required for the activation of many nucleoside analogues. acs.org
Table 1: Prodrug Strategies for Pyrimidine Derivatives
| Strategy | Approach | Potential Advantages | Reference |
|---|---|---|---|
| Carbamate Prodrugs | One-pot, two-step synthesis using triphosgene and an alcohol. | Improved aqueous solubility, enhanced pharmacokinetic properties. | unisi.it |
| Amino Acid Esters | Condensation with Boc-protected amino acids. | Enhanced bioavailability, carrier-mediated cell transport. | acs.org |
| Phosphoramidates | Attachment of an amino ester moiety via a P-N bond to a nucleoside aryl phosphate. | Bypasses rate-limiting monophosphorylation, improved cellular uptake. | acs.org |
Exploration of Combination Strategies with Other Modulatory Agents
The complexity of many diseases, particularly cancer, often necessitates combination therapies to achieve optimal therapeutic outcomes. Pyrimidine derivatives have shown significant promise as anticancer agents, and their efficacy could be further enhanced when used in combination with other modulatory agents. mdpi.comjrasb.com
Future research should explore the synergistic effects of combining pyrimidine-4,6-diol derivatives with other targeted therapies or immunotherapies. For example, pyrimidine depletion has been shown to enhance the effectiveness of targeted and immune therapies in acute myeloid leukemia (AML). jci.org Dihydroorotate dehydrogenase inhibitors (DHODHi), which interfere with pyrimidine biosynthesis, can be combined with other standard-of-care therapeutics to improve their activity. jci.org
The design of hybrid molecules that incorporate a pyrimidine scaffold with other pharmacophores is another exciting avenue. mdpi.com For instance, combining the tubulin-binding properties of combretastatin (B1194345) with a pyrimidine bridge has been shown to enhance target interaction and improve metabolic stability, leading to strong cytotoxic potential against cancer cell lines. mdpi.com Similarly, fusing a pyrimidine ring with other heterocyclic structures known for their biological activity can lead to novel compounds with dual or synergistic modes of action. mdpi.com
Application of Artificial Intelligence and Machine Learning in Compound Design and Prediction
The integration of artificial intelligence (AI) and machine learning (ML) is revolutionizing drug discovery and development by accelerating the identification and optimization of new drug candidates. nih.govnih.gov These computational tools can be applied at various stages, from target identification to predicting the properties of novel compounds. nih.gov
In the context of pyrimidine-4,6-diol research, AI and ML can be employed to:
Predict Biological Activity: Quantitative Structure-Activity Relationship (QSAR) models, a form of machine learning, can be developed to correlate the chemical structures of pyrimidine derivatives with their biological activities. youtube.com This allows for the virtual screening of large compound libraries to identify promising candidates for synthesis and testing. youtube.com
Optimize Lead Compounds: AI algorithms can predict how structural modifications to a pyrimidine-4,6-diol scaffold will affect its efficacy, toxicity, and pharmacokinetic properties, thereby guiding the lead optimization process. nih.gov
De Novo Drug Design: Generative AI models can design entirely new molecular structures with desired biological properties, offering a powerful tool for creating novel pyrimidine-4,6-diol derivatives with enhanced therapeutic potential. nih.gov
The use of AI and ML can significantly reduce the time and cost associated with traditional drug discovery methods, enabling a more efficient exploration of the chemical space around the pyrimidine-4,6-diol scaffold. nih.gov
Table 2: Applications of AI/ML in Pyrimidine-4,6-diol Research
| Application | Description | Potential Impact | Reference |
|---|---|---|---|
| QSAR Modeling | Correlates chemical structure with biological activity. | Rapid virtual screening and identification of promising candidates. | youtube.com |
| Lead Optimization | Predicts the effects of structural modifications on drug properties. | More efficient optimization of lead compounds for improved efficacy and safety. | nih.gov |
| De Novo Design | Generates novel molecular structures with desired properties. | Discovery of innovative pyrimidine-4,6-diol derivatives with enhanced therapeutic potential. | nih.gov |
Expansion of the Pyrimidine-4,6-diol Scaffold into Novel Therapeutic Areas
The pyrimidine scaffold is known for its broad spectrum of pharmacological activities, including antimicrobial, antiviral, anti-inflammatory, and anticancer properties. nih.govnih.gov While much of the focus has been on cancer, there is significant potential to expand the therapeutic applications of pyrimidine-4,6-diol derivatives into other areas. nih.gov
Future research should investigate the potential of these compounds in:
Infectious Diseases: Pyrimidine derivatives have been developed as antimicrobial and antiviral agents. researchgate.netorientjchem.org The pyrimidine-4,6-diol scaffold could be explored for the development of new treatments for bacterial, fungal, and viral infections, particularly in the face of growing antimicrobial resistance. nih.gov
Inflammatory Diseases: The anti-inflammatory properties of some pyrimidine derivatives suggest that the pyrimidine-4,6-diol core could be a starting point for the development of novel anti-inflammatory drugs. nih.gov
Neurological Disorders: Certain pyrimidine-based compounds have shown activity as central nervous system agents, indicating a potential for this scaffold in treating neurological conditions. nih.gov
A systematic screening of pyrimidine-4,6-diol libraries against a wide range of biological targets could uncover new and unexpected therapeutic applications for this versatile scaffold.
Addressing Challenges in the Synthesis and Evaluation of Pyrimidine Derivatives
Despite the versatility of the pyrimidine scaffold, challenges remain in the synthesis and evaluation of its derivatives. gsconlinepress.com Addressing these challenges is crucial for accelerating the discovery and development of new pyrimidine-based drugs.
Key challenges include:
Efficient and Sustainable Synthesis: While numerous methods exist for synthesizing pyrimidines, there is a continuous need for more efficient, regioselective, and environmentally friendly synthetic routes. growingscience.comorganic-chemistry.org The development of one-pot, multi-component reactions and the use of green chemistry principles can help to streamline the synthesis of pyrimidine-4,6-diol libraries. growingscience.comgsconlinepress.com
Structure-Activity Relationship (SAR) Studies: A thorough understanding of the SAR is essential for rational drug design. frontiersin.org Comprehensive SAR studies on pyrimidine-4,6-diol derivatives are needed to identify the key structural features that govern their biological activity.
In Vitro and In Vivo Evaluation: The accurate evaluation of the biological activity of these compounds requires robust and reliable assay systems. For compounds with poor solubility, specialized formulation strategies may be necessary to obtain meaningful data from in vitro and in vivo studies. nih.gov
Overcoming these challenges will require a multidisciplinary approach, combining expertise in synthetic organic chemistry, medicinal chemistry, pharmacology, and computational modeling.
Q & A
Basic: What established synthetic methodologies are available for 5-Allyl-2-propylpyrimidine-4,6-diol, and how can reaction conditions be optimized for yield and purity?
Methodological Answer:
The synthesis typically involves nucleophilic substitution or condensation reactions. For example, refluxing precursors in ethanol (40 mL) with stoichiometric ratios (e.g., 2 mmol each) under controlled pH (6.5–7.0) can yield the target compound . Optimization can employ factorial design to test variables like solvent polarity (chloroform-acetone mixtures), temperature (60–100°C), and catalyst concentration . Orthogonal design methods allow simultaneous testing of multiple factors to identify optimal conditions .
Basic: Which spectroscopic and chromatographic techniques are most effective for characterizing this compound?
Methodological Answer:
- NMR Spectroscopy: ¹H/¹³C NMR identifies allyl and propyl substituents, with pyrimidine ring protons appearing as distinct singlets (δ 6.5–8.5 ppm) .
- HPLC: Use ammonium acetate buffer (pH 6.5) with UV detection at 254 nm for purity analysis .
- X-ray Crystallography: Slow evaporation of chloroform-acetone (1:5 v/v) solutions generates single crystals for structural validation .
Advanced: How can researchers resolve contradictions in reported biological activities of this compound across studies?
Methodological Answer:
Contradictions may arise from assay variability (e.g., cell line differences) or impurities. Strategies include:
- Orthogonal Validation: Replicate results using alternative assays (e.g., enzyme inhibition vs. cellular uptake studies) .
- Parameter Adjustment: Test under standardized pH, temperature, and solvent conditions to isolate confounding variables .
- Statistical Analysis: Apply regression models to quantify dose-response relationships and identify outliers .
Advanced: What theoretical frameworks guide the investigation of its reactivity in nucleophilic substitution reactions?
Methodological Answer:
Reactivity studies should align with:
- Molecular Orbital Theory: Predicts regioselectivity during substitution by analyzing electron density at pyrimidine ring positions (C-4/C-6 vs. C-2) .
- Mechanistic Studies: Isotopic labeling (e.g., deuterated solvents) can track reaction pathways, while DFT simulations model transition states .
Methodological: How to design experiments to study the compound’s stability under varying pH and temperature conditions?
Methodological Answer:
- Pre-test/Post-test Design: Expose the compound to pH 3–9 buffers at 25°C, 37°C, and 60°C for 24–72 hours .
- Analytical Endpoints: Monitor degradation via HPLC retention time shifts or new NMR peaks .
- Factorial Design: Test interactions between pH, temperature, and incubation time to identify dominant degradation factors .
Advanced: What strategies validate computational models predicting the compound’s interaction with biological targets?
Methodological Answer:
- Docking Studies: Use software like AutoDock to simulate binding to enzymes (e.g., dihydrofolate reductase). Validate with:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
